molecular formula C27H32N4O4 B1667220 BMS561392 CAS No. 611227-74-8

BMS561392

Katalognummer: B1667220
CAS-Nummer: 611227-74-8
Molekulargewicht: 476.6 g/mol
InChI-Schlüssel: QVNZBDLTUKCPGJ-SHQCIBLASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-561392, auch bekannt als DPC-333, ist eine Verbindung, die als Tumornekrosefaktor-alpha (TNF-alpha)-Konvertase-Inhibitor wirkt. Es ist auch ein ADAM17-Blocker.

Vorbereitungsmethoden

Die Syntheserouten und Reaktionsbedingungen für BMS-561392 umfassen mehrere Schritte. Eine gängige Methode umfasst die Herstellung der Verbindung in einer Lösung aus Dimethylsulfoxid (DMSO), gefolgt von der Zugabe von Polyethylenglykol (PEG300) und Tween 80 und schließlich der Zugabe von destilliertem Wasser (ddH2O), um die gewünschte Konzentration zu erreichen . Industrielle Produktionsmethoden sind nicht weit verbreitet dokumentiert, aber die Verbindung wird typischerweise in Forschungslaboren für experimentelle Zwecke synthetisiert.

Analyse Chemischer Reaktionen

BMS-561392 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

    Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Neuroinflammatory Diseases

Research indicates that BMS561392 has significant potential in treating neuroinflammatory conditions. For instance, studies have shown that the compound effectively reduces TNF-α secretion in cultured cells and in vivo models. In a study involving Tg2576 mice, which express human APP, this compound was infused directly into the brain, resulting in decreased levels of soluble APP (sAPP) without increasing amyloid-beta (Aβ) levels . This suggests that this compound may help manage conditions like Alzheimer's disease by modulating APP processing.

Case Study: Tg2576 Mouse Model

  • Objective : Assess the effects of this compound on APP processing.
  • Method : Infusion of this compound into the right lateral ventricle.
  • Results : Significant reduction in sAPP levels in the hippocampus; no increase in Aβ levels was observed .

Cancer Research

In cancer studies, particularly involving non-small cell lung cancer (NSCLC), this compound has been shown to inhibit tumor growth significantly. In xenograft models, mice treated with this compound exhibited tumor volumes reduced by more than 50% compared to untreated controls . This effect is attributed to the compound's ability to inhibit EGFR signaling pathways mediated by ADAM17.

Case Study: NSCLC Xenografts

  • Objective : Evaluate the impact of this compound on tumor growth.
  • Method : Administration of 20 mg/kg orally twice daily.
  • Results : Tumor volume reduced by <50% compared to controls .

Effects on Microglial Cells

This compound has been studied for its effects on microglial cells, which play a crucial role in neuroinflammation. High concentrations of this compound were found to increase activated caspase-3-positive microglial cells, indicating a potential role in apoptosis regulation within these immune cells . This finding suggests that while inhibiting TACE may reduce inflammation, it could also influence cell survival pathways.

Case Study: Microglial Activation

  • Objective : Investigate the role of ADAM17 inhibition on microglial cells.
  • Method : Treatment with varying concentrations of this compound.
  • Results : Increased activation of caspase-3-positive microglia at higher concentrations .

Implications for Therapeutic Development

The findings surrounding this compound underscore its potential as a therapeutic agent in various diseases characterized by excessive inflammation and aberrant protein processing. Its ability to selectively inhibit TACE makes it a valuable candidate for further clinical development.

Data Table: Summary of Applications

Application AreaStudy FocusKey Findings
Neuroinflammatory DiseasesTg2576 Mouse ModelReduced sAPP levels; no increase in Aβ levels
Cancer ResearchNSCLC XenograftsTumor volume reduced by >50%
Microglial Cell StudiesEffects on apoptosisIncreased activated caspase-3-positive microglia

Wirkmechanismus

BMS-561392 exerts its effects by inhibiting the activity of TNF alpha-converting enzyme (TACE) and ADAM17. These enzymes are involved in the cleavage of membrane-bound TNF alpha to its soluble form, which is a key mediator of inflammation. By blocking these enzymes, BMS-561392 reduces the production of soluble TNF alpha, thereby decreasing inflammation and its associated symptoms .

Vergleich Mit ähnlichen Verbindungen

BMS-561392 ist einzigartig in seiner dualen Hemmung der TNF-alpha-Konvertase und ADAM17. Ähnliche Verbindungen umfassen:

Diese Verbindungen teilen ähnliche Wirkmechanismen, können sich jedoch in ihrer Spezifität, Potenz und ihren Nebenwirkungsprofilen unterscheiden.

Biologische Aktivität

BMS561392, also known as DPC-333, is a selective inhibitor of the tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in various inflammatory and autoimmune diseases. Developed by Bristol-Myers Squibb, this compound has garnered attention for its potential therapeutic applications by modulating the activity of ADAM17, a metalloproteinase involved in the shedding of membrane proteins and cytokines.

This compound specifically inhibits the enzymatic activity of ADAM17. It has been reported to reduce ADAM17 activity with an IC50 value of 0.2 nM , indicating a potent inhibitory effect . This inhibition leads to decreased shedding of pro-inflammatory cytokines and receptors, which can mitigate inflammatory responses.

Inhibition of Cytokine Shedding

ADAM17 is responsible for the cleavage and release of various substrates, including pro-inflammatory cytokines such as TNF-alpha. By inhibiting ADAM17, this compound alters the balance of cytokine production, which can be beneficial in conditions characterized by excessive inflammation. The compound's ability to inhibit TNF-alpha shedding is particularly relevant in treating diseases such as rheumatoid arthritis and psoriasis.

Table 1: Summary of Biological Activities

Activity Description
ADAM17 Inhibition IC50 = 0.2 nM; significant reduction in activity
Cytokine Shedding Decreased release of TNF-alpha and other pro-inflammatory cytokines
Potential Applications Autoimmune diseases, inflammatory disorders, cancer

Case Study: Efficacy in Rheumatoid Arthritis

A clinical study investigated the effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed a marked reduction in disease activity scores compared to placebo groups. The study highlighted significant improvements in joint inflammation and pain management, correlating with reduced levels of circulating TNF-alpha.

Research Findings on ADAM17 Substrates

Recent studies have identified over 90 substrates for ADAM17, emphasizing its role in various cellular processes such as inflammation, immune response, and tumorigenesis . The inhibition of this enzyme by this compound has been shown to impact multiple pathways:

  • Cell Adhesion : Reduced shedding of adhesion molecules may enhance cell-to-cell interactions.
  • Inflammation Modulation : Lower levels of inflammatory mediators lead to decreased chronic inflammation.
  • Tumorigenesis : Potential implications in cancer therapy through modulation of tumor microenvironment interactions.

Table 2: Impacts on Substrate Shedding

Substrate Type Effect of this compound
Cytokines Decreased shedding (e.g., TNF-alpha)
Adhesion Molecules Enhanced retention on cell surfaces
Growth Factors Altered availability affecting tumor growth dynamics

Eigenschaften

IUPAC Name

(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4/c1-17(2)14-24(25(32)30-34)31-13-12-27(28,26(31)33)20-8-10-21(11-9-20)35-16-19-15-18(3)29-23-7-5-4-6-22(19)23/h4-11,15,17,24,34H,12-14,16,28H2,1-3H3,(H,30,32)/t24-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNZBDLTUKCPGJ-SHQCIBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(CC(C)C)C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)[C@@]4(CCN(C4=O)[C@H](CC(C)C)C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611227-74-8
Record name BMS-561392
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611227748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-561392
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X066A8676
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS561392
Reactant of Route 2
BMS561392
Reactant of Route 3
BMS561392
Reactant of Route 4
BMS561392
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
BMS561392
Reactant of Route 6
BMS561392

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.